molecular formula C22H20OS B3047955 3-(Tritylthio)propanal CAS No. 150350-28-0

3-(Tritylthio)propanal

Cat. No.: B3047955
CAS No.: 150350-28-0
M. Wt: 332.5 g/mol
InChI Key: ATCUEUQVJVXGLH-UHFFFAOYSA-N
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Description

3-(Tritylthio)propanal is an organic compound characterized by the presence of a tritylthio group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tritylthio)propanal typically involves the reduction of 3-(Tritylthio)propionic acid. The process begins with the preparation of 3-(Tritylthio)propionic acid, which is then reduced using a suitable reducing agent in an organic solvent to yield 3-(Tritylthio)propan-1-ol. This intermediate is subsequently oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reduction and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tritylthio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tritylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.

Major Products

    Oxidation: 3-(Tritylthio)propionic acid.

    Reduction: 3-(Tritylthio)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tritylthio)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tritylthio)propanal involves its reactivity due to the presence of the aldehyde group and the tritylthio moiety. The aldehyde group can undergo nucleophilic addition reactions, while the tritylthio group can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tritylthio)propanal is unique due to the presence of both the tritylthio group and the aldehyde group, which confer distinct reactivity and make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-tritylsulfanylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUEUQVJVXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599469
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150350-28-0
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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